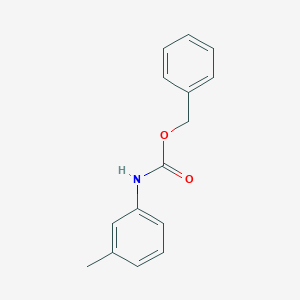

benzyl N-(3-methylphenyl)carbamate

Beschreibung

Benzyl N-(3-methylphenyl)carbamate is a carbamate derivative characterized by a benzyl group attached to the carbamate oxygen and a 3-methylphenyl moiety as the amine substituent. For instance, in prostate cancer research, derivatives with benzyl carbamate side chains, such as compound 6 (structurally analogous to benzyl N-(3-methylphenyl)carbamate), demonstrated antimetastatic effects against the PC-3M-CT+ cell line by inhibiting HIF-1 activation and tumor cell invasion . The benzyl group in the carbamate side chain enhances molecular interactions, as confirmed by HRMS and NMR analyses showing correlations between the methylene protons (δH 4.39) and the carbonyl carbon (δC 153.5) .

Eigenschaften

CAS-Nummer |

108716-18-3 |

|---|---|

Molekularformel |

C15H15NO2 |

Molekulargewicht |

241.28 g/mol |

IUPAC-Name |

benzyl N-(3-methylphenyl)carbamate |

InChI |

InChI=1S/C15H15NO2/c1-12-6-5-9-14(10-12)16-15(17)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) |

InChI-Schlüssel |

AJVROOATBDTSHI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Kanonische SMILES |

CC1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Synonyme |

Carbanilic acid, m-methyl-, benzyl ester (6CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Carbamate Derivatives

Structural Features and Physicochemical Properties

The biological and physicochemical properties of carbamates are highly dependent on substituent groups. Below is a comparative table of benzyl N-(3-methylphenyl)carbamate and related compounds:

| Compound Name | Substituents | Melting Point (°C) | Yield (%) | Key Structural Features |

|---|---|---|---|---|

| Benzyl N-(3-methylphenyl)carbamate | 3-methylphenyl, benzyl | Not reported | Not given | Benzyl carbamate with 3-methylphenyl group |

| 3d (Benzyl (3-benzyl-5-hydroxyphenyl)carbamate) | 3-benzyl-5-hydroxyphenyl, benzyl | 124–125 | 47 | Dual benzyl groups; phenolic hydroxyl |

| 3c (3,5-Dimethylphenyl carbamate) | 3,5-dimethylphenyl, benzyl | 136–138 | 20 | Steric hindrance from dimethyl groups |

| 3e (Methyl carbamate) | Methyl | 120–121 | 52 | Small alkyl group; lower molecular weight |

| 2b (4-Fluorobenzyl carbamate) | 4-fluorobenzyl | Not reported | Not given | Electron-withdrawing fluorine substituent |

Key Observations :

- Steric and Electronic Effects : The benzyl group in benzyl N-(3-methylphenyl)carbamate provides hydrophobic interactions, enhancing membrane permeability compared to smaller substituents like methyl (3e) .

- Melting Points : Bulky substituents (e.g., 3,5-dimethylphenyl in 3c) increase melting points due to crystallinity, whereas flexible groups (e.g., benzyl in 3d) lower melting points .

- Synthetic Efficiency : Benzyl-substituted carbamates (e.g., 3d) are synthesized in moderate yields (47%), while methyl derivatives (3e) achieve higher yields (52%) due to simpler reaction pathways .

Anticancer and Antimetastatic Effects

- In EGFR inhibition studies, benzyl carbamate derivatives (e.g., 2b) exhibited 20-fold higher activity than non-benzyl counterparts (2c). Fluorine substitution (2a) further enhanced potency, highlighting the role of electronic modulation .

Antitubercular Activity

Solubility and Pharmacokinetics

- Synthetic Challenges: Multi-substituted carbamates, such as benzyl N-[[4-[(3-aminophenyl)carbamoyl]phenyl]methyl]carbamate, face solubility issues due to structural complexity, necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.